N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a diphenylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For instance, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: Contains a furan ring instead of the diphenylpropanamide moiety.
Uniqueness
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C24H20ClN3O2S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-19-11-13-20(14-12-19)30-16-23-27-28-24(31-23)26-22(29)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,26,28,29) |
InChI Key |
QYQCQDUHYACMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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